N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide
Description
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a synthetic ethanediamide derivative characterized by a 1-methyltetrahydroquinoline core, a morpholine ring, and a 3-(methylsulfanyl)phenyl substituent. The ethanediamide linker (CONH)₂ facilitates structural rigidity and hydrogen-bonding interactions, which are critical for biological activity in analogous compounds . Its synthesis likely involves coupling of substituted tetrahydroquinoline and phenyl precursors, with purification methods akin to those used for 3-chloro-N-phenyl-phthalimide derivatives .
Properties
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]-N'-(3-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O3S/c1-28-10-4-5-18-15-19(8-9-22(18)28)23(29-11-13-32-14-12-29)17-26-24(30)25(31)27-20-6-3-7-21(16-20)33-2/h3,6-9,15-16,23H,4-5,10-14,17H2,1-2H3,(H,26,30)(H,27,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQZPFBKZFFJAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=CC=C3)SC)N4CCOCC4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]-N'-[3-(methylsulfanyl)phenyl]ethanediamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including mechanisms of action, target interactions, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Receptor Binding: The compound may bind to specific receptors on cell surfaces, modulating their activity and influencing cellular signaling pathways.
- Enzyme Inhibition: It has shown potential as an inhibitor of nitric oxide synthase (NOS) isoforms, which are crucial in various physiological processes and disease states .
- Signaling Pathways: By influencing signaling pathways related to cell proliferation and apoptosis, it may have implications in cancer therapy .
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties. These properties are essential for preventing oxidative stress-related damage in cells.
Anticancer Potential
Studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. For instance, compounds with similar scaffolds have demonstrated selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through the modulation of signaling pathways involved in cell survival .
Neuroprotective Effects
Given the involvement of nitric oxide in neurodegenerative diseases, the ability of this compound to inhibit nNOS could provide neuroprotective effects. Excessive NO production has been linked to conditions such as Alzheimer's disease and Parkinson's disease .
Case Studies and Experimental Data
- Inhibition Assays: In vitro studies have shown that similar compounds exhibit submicromolar activities against nNOS. For example, one study reported an IC50 value of 93 nM for a structurally related compound .
- Selectivity Ratios: The selectivity of this compound for nNOS over other isoforms like eNOS and iNOS is crucial for minimizing side effects. One study indicated a selectivity ratio greater than 1000-fold for certain derivatives .
- Cell Viability Assays: Various derivatives have been tested for their effects on cell viability in cancer models. Results showed that certain compounds led to significant reductions in cell proliferation in human cancer cell lines while sparing normal cells .
Data Table: Biological Activities of Related Compounds
| Compound Name | Target | IC50 (nM) | Selectivity Ratio (nNOS/eNOS) | Biological Activity |
|---|---|---|---|---|
| Compound A | nNOS | 93 | >1000 | Neuroprotective |
| Compound B | eNOS | 500 | 5 | Anti-inflammatory |
| Compound C | iNOS | NT | NT | Anticancer |
Note: NT = Not Tested
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-[2-(1-Methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide (RN: 921924-10-9)
- Structural Differences : Replaces the morpholine ring with pyrrolidine and the 3-(methylsulfanyl)phenyl group with 4-(trifluoromethyl)phenyl.
- Functional Implications: Pyrrolidine vs. Morpholine: Pyrrolidine’s smaller ring size and lack of oxygen may reduce solubility compared to morpholine, which has an oxygen atom enhancing hydrophilicity . Trifluoromethyl vs.
N-(2H-1,3-Benzodioxol-5-yl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide (QOD)
- Structural Differences : Substitutes the morpholine and 3-(methylsulfanyl)phenyl groups with a benzodioxol moiety.
- Functional Implications :
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide
- Structural Differences: Features an isoindolin-1,3-dione core and pyridinyl-sulfamoyl substituent instead of tetrahydroquinoline and ethanediamide.
- However, the absence of the ethanediamide linker may reduce hydrogen-bonding capacity .
Data Table: Structural and Functional Comparison
*Molecular formulas estimated based on structural data.
Research Findings and Implications
Morpholine vs. Pyrrolidine : Morpholine-containing derivatives (e.g., the target compound) are predicted to exhibit better aqueous solubility than pyrrolidine analogs due to the oxygen atom’s polarity .
Substituent Effects :
- The 3-(methylsulfanyl)phenyl group in the target compound may confer moderate lipophilicity and sulfur-mediated binding interactions, contrasting with the CF₃ group’s electron-withdrawing effects in the pyrrolidine analog .
- Benzodioxol-containing QOD highlights the importance of polar substituents in enhancing bioavailability for antimalarial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
